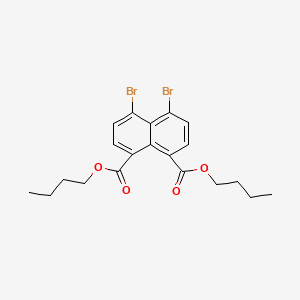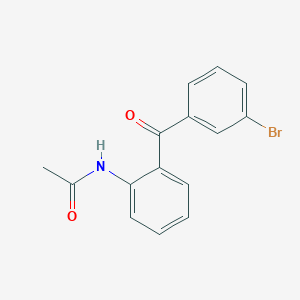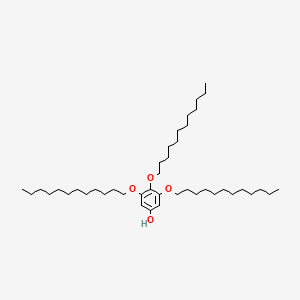
Dibutyl 4,5-dibromonaphthalene-1,8-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl 4,5-dibromonaphthalene-1,8-dicarboxylate is a chemical compound with the molecular formula C20H22Br2O4 and a molecular weight of 486.2 g/mol . It is a yellow to pale yellow solid with a melting point of 45 to 49 °C . This compound is known for its unique structural features, which include two bromine atoms and two butyl ester groups attached to a naphthalene core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 4,5-dibromonaphthalene-1,8-dicarboxylate typically involves the bromination of naphthalene-1,8-dicarboxylic acid followed by esterification with butanol. The bromination reaction is carried out using bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, under controlled temperature conditions . The resulting dibromo derivative is then esterified with butanol in the presence of an acid catalyst, such as sulfuric acid, to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
化学反应分析
Types of Reactions
Dibutyl 4,5-dibromonaphthalene-1,8-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Ester Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium) are commonly used.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.
Major Products Formed
科学研究应用
Dibutyl 4,5-dibromonaphthalene-1,8-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of dibutyl 4,5-dibromonaphthalene-1,8-dicarboxylate involves its interaction with molecular targets through its bromine and ester functional groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or receptor modulation . The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Dibutyl terephthalate: Similar ester groups but lacks bromine atoms and has a different aromatic core.
Lanthanide benzene-1,4-dicarboxylate coordination polymers: Similar dicarboxylate structure but with metal coordination and different functional properties.
Organotin dicarboxylates: Similar dicarboxylate structure but with tin coordination and different catalytic properties.
Uniqueness
Dibutyl 4,5-dibromonaphthalene-1,8-dicarboxylate is unique due to its specific combination of bromine atoms and butyl ester groups attached to a naphthalene core.
属性
分子式 |
C20H22Br2O4 |
|---|---|
分子量 |
486.2 g/mol |
IUPAC 名称 |
dibutyl 4,5-dibromonaphthalene-1,8-dicarboxylate |
InChI |
InChI=1S/C20H22Br2O4/c1-3-5-11-25-19(23)13-7-9-15(21)18-16(22)10-8-14(17(13)18)20(24)26-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3 |
InChI 键 |
QHLMDIFZIXAVEF-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C1=C2C(=CC=C(C2=C(C=C1)Br)Br)C(=O)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![8-(2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14123865.png)



![[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-azido-4-fluoro-tetrahydrofuran-2-yl]methanol](/img/structure/B14123883.png)

![N-(2-bromo-4-methylphenyl)-2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123905.png)




